Fluoxastrobin

Vue d'ensemble

Description

Fluoxastrobin is a strobilurin fungicide known for its broad-spectrum activity against various fungal diseases. It is commonly used in agriculture to protect crops such as peanuts, potatoes, vegetables, and turf from fungal infections like early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani . This compound is characterized by its systemic and translaminar properties, allowing it to move within the plant tissues and provide effective protection.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluoxastrobin involves several key steps:

Starting Materials: Methoxy methylenebenzofuran ketone and 4,6-dichloro pyrimidine are used as the primary raw materials.

Ring-Opening Reaction: In the presence of 1-propyl group triethylene diamine bromide as a catalyst, the ring-opening reaction is carried out in a sodium methoxide/methanol solution.

Etherification Reaction: The ring-opening product undergoes etherification with o-hydroxy nitrile in the presence of the same catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as 1-propyl group triethylene diamine bromide significantly improves the reaction selectivity and overall yield, which can reach up to 85% .

Analyse Des Réactions Chimiques

Types of Reactions: Fluoxastrobin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different metabolites.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: Substitution reactions can occur, particularly involving the halogen atoms in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

Applications De Recherche Scientifique

Agricultural Applications

Fluoxastrobin is primarily utilized in agriculture for the following purposes:

- Crop Protection : Effective against fungal diseases such as early blight and late blight in crops like potatoes and tomatoes.

- Soilborne Pathogen Control : It helps manage soilborne diseases that affect seedling health.

- Turf Management : Used on golf courses and residential lawns to prevent fungal infections.

Efficacy and Resistance Management

This compound has demonstrated comparable efficacy to other strobilurin fungicides while providing an additional tool for disease management. However, it shares similar resistance issues with other fungicides in its class, necessitating careful application strategies to mitigate resistance development .

Environmental Impact

Research indicates that this compound has a relatively low toxicity profile for non-target organisms. Toxicological studies suggest that it does not exhibit significant immunotoxicity or carcinogenic effects in tested species . Ecotoxicological assessments have shown that this compound poses minimal risk to aquatic life when used according to label directions.

Case Study: Ecotoxicological Studies

A comprehensive ecotoxicological study conducted by Bayer assessed the impact of this compound on various non-target organisms. The findings indicated low toxicity levels across different species, supporting its use in integrated pest management strategies without significant ecological disruption .

Toxicity Studies

This compound has undergone extensive toxicological evaluations to determine its safety for human health and the environment. Key findings include:

- Acute Toxicity : No acute toxicity endpoints were identified for the general population or specific demographic groups .

- Chronic Exposure : Long-term studies indicate that this compound has low chronic toxicity, with the no-observed-adverse-effect level (NOAEL) established at 1.5 mg/kg/day in female rats .

- Endocrine Disruption : Current data do not suggest any endocrine-disrupting effects associated with this compound exposure .

Detailed Data Tables

| Application Area | Target Fungal Diseases | Crops Affected | Efficacy Notes |

|---|---|---|---|

| Agricultural Crops | Early Blight, Late Blight | Potatoes, Tomatoes | Comparable efficacy to other strobilurins |

| Turf Management | Various Foliar Diseases | Golf Courses, Lawns | Effective in preventing fungal infections |

| Toxicity Assessment | Acute Toxicity (mg/kg) | Chronic NOAEL (mg/kg/day) | Endocrine Disruption Potential |

|---|---|---|---|

| General Population | >2000 | 1.5 | No evidence of disruption |

Mécanisme D'action

Fluoxastrobin belongs to the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, pyraclostrobin, kresoxim-methyl, and trifloxystrobin . Compared to these similar compounds, this compound is unique in its specific molecular structure and its efficacy against a broad range of fungal pathogens. Additionally, this compound has been shown to have a favorable environmental profile, with moderate persistence and low mobility in soil .

Comparaison Avec Des Composés Similaires

Azoxystrobin: Known for its broad-spectrum activity and use in various crops.

Pyraclostrobin: Effective against a wide range of fungal diseases and used in both agriculture and horticulture.

Kresoxim-methyl: Commonly used in fruit and vegetable crops for its protective and curative properties.

Trifloxystrobin: Widely used in cereals and other crops for its systemic and translaminar activity.

Fluoxastrobin’s unique properties and broad-spectrum activity make it a valuable tool in modern agriculture, contributing to improved crop protection and yield.

Activité Biologique

Fluoxastrobin is a modern strobilurin-type fungicide recognized for its broad-spectrum activity against various fungal pathogens. Classified as a quinone outside inhibitor (QoI), it interferes with mitochondrial respiration in fungi, thereby inhibiting their growth and reproduction. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different organisms, and relevant case studies.

This compound functions by binding to the cytochrome b component of the mitochondrial respiratory chain. This binding occurs at the "quinone outside" site, which blocks electron transfer between cytochrome b and cytochrome c. As a result, ATP synthesis is disrupted, leading to cellular respiration inhibition in fungi . The following table summarizes key characteristics of this compound's mechanism:

| Characteristic | Details |

|---|---|

| Chemical Structure | C21H16ClFN4O5 |

| Mode of Action | Inhibits mitochondrial respiration |

| Target Site | Cytochrome b in the mitochondrial electron transport chain |

| Resistance Group | FRAC Group 11 (QoI fungicides) |

Antifungal Efficacy

This compound exhibits potent antifungal activity against a variety of pathogens affecting crops such as potatoes and vegetables. It has been shown to be effective against fungi like Fusarium, Botrytis, and Phytophthora species. In controlled studies, this compound demonstrated comparable efficacy to other strobilurin fungicides, such as azoxystrobin .

DNA Damage Studies

Research has indicated that this compound can induce oxidative DNA damage in certain conditions. A study utilized plasmid relaxation assays to assess the DNA cleavage activity of this compound in the presence of copper ions. Results showed that this compound caused significant cleavage of plasmid DNA, suggesting potential genotoxic effects under specific circumstances .

Table: DNA Cleavage Activity of this compound

| Concentration (µg/mL) | DNA Cleavage Observed |

|---|---|

| 50 | Minimal |

| 100 | Moderate |

| 150 | Significant |

| 200 | High |

| 250 | Very High |

Efficacy in Crop Protection

A field study evaluated this compound's effectiveness against Phytophthora infestans, the causal agent of potato late blight. The application of this compound resulted in a significant reduction in disease incidence compared to untreated controls, demonstrating its practical utility in agricultural settings .

Resistance Management

This compound's classification within the QoI group raises concerns regarding resistance development among fungal populations. Studies have shown that pathogens resistant to one QoI fungicide may exhibit cross-resistance to others within the same group. Therefore, integrated pest management strategies are recommended to mitigate resistance risks .

Propriétés

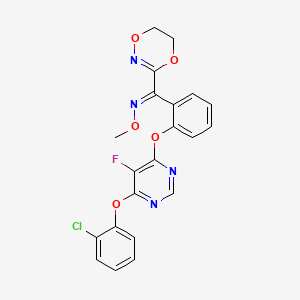

IUPAC Name |

1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEODZBUAFNAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058328 | |

| Record name | Fluoxastrobin (E,Z isomer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |

| Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 224 | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.422 at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented. | |

| Details | USEPA; Fluoxastrobin Human Health Risk Assessment. Document ID: EPA-HQ-OPP-2003-0129. p.21 (January 24, 2005). Available from, as of February 1, 2011: https://www.epa.gov/opprd001/factsheets/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

193740-76-0, 361377-29-9 | |

| Record name | [2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193740-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxastrobin (E,Z isomer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |

| Details | US EPA; Pesticide Fact Sheet. Fluoxastrobin. Nov, 2005. US EPA, Off Prevt Pest Tox Sub (7501C). Available from, as of Feb 24, 2011: https://www.epa.gov/opprd001/factsheets/fluoxastrobin.pdf | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the primary mechanism of action of fluoxastrobin?

A1: this compound belongs to the strobilurin fungicide class, which acts by inhibiting mitochondrial respiration in fungi. [, , ] Specifically, it disrupts the electron transport chain within the mitochondria by binding to the Qo site of cytochrome bc1 complex. [, , ] This inhibition prevents the production of adenosine triphosphate (ATP), the primary energy source for cellular processes, ultimately leading to fungal cell death. [, , ]

Q2: Which fungal diseases have been effectively controlled by this compound in field studies?

A2: Field trials demonstrate that this compound effectively controls a broad spectrum of fungal diseases across various crops. These include:

- Tomato gray mildew: this compound exhibited excellent control of tomato gray mildew in field tests, achieving control efficacy of 91.03% after 30 days and 86.25% after 60 days at a 1200 times dilution of a 25% formulation. []

- Wheat diseases: this compound effectively controls important seed and soilborne pathogens in wheat, often used in combination with prothioconazole for complementary activity. []

- Cucumber powdery mildew: this compound, in combination with tetraconazole, displayed a synergistic effect in controlling cucumber powdery mildew. []

- Pythium root dysfunction: this compound effectively suppressed Pythium root dysfunction in creeping bentgrass, likely due to its direct fungicidal activity against Pythium volutum. []

Q3: How does this compound compare to other fungicides in controlling specific diseases?

A3: Several studies highlight the comparative efficacy of this compound:

- Pythium root dysfunction: In controlling Pythium root dysfunction in creeping bentgrass, pyraclostrobin exhibited superior preventative control compared to other fungicides, including azoxystrobin and cyazofamid. This compound itself displayed promising efficacy against Pythium volutum in vitro. []

- Eastern Filbert Blight: For managing eastern filbert blight in hazelnut, picoxystrobin, pyraclostrobin, and trifloxystrobin showed higher efficacy (64-74% control) than this compound (44% control). Notably, the study observed high variability in this compound's performance. []

Q4: Is there evidence of fungicide resistance developing to this compound?

A4: Yes, there is growing evidence of Phytophthora species developing insensitivity to this compound in ornamental nurseries and landscapes. [] The study indicated that isolates insensitive to mefenoxam were also insensitive to higher (off-label) concentrations of this compound. [] This finding emphasizes the need for resistance management strategies when using this compound, particularly in Phytophthora control.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H16F3NO4, and its molecular weight is 381.34 g/mol.

Q6: What analytical methods are commonly employed for the detection and quantification of this compound residues?

A6: Several analytical techniques are used to detect and quantify this compound residues in various matrices:

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method, often coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, offers high sensitivity and selectivity for quantifying this compound and its metabolites in complex matrices like wheat. []

- Ultra Performance Liquid Chromatography with Photo-Diode Array (UPLC-PDA) Detection: This method provides a rapid and sensitive approach for analyzing this compound residues in fruits and beverages. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, particularly with Selective Ion Monitoring (SIM) mode, enables sensitive and selective determination of various strobilurin fungicide residues, including this compound, in diverse food matrices. []

Q7: What are the known environmental concerns related to this compound use?

A7: While considered to have minimal water solubility, this compound has been detected in surface waters draining agricultural watersheds, sometimes at levels approaching toxic thresholds for aquatic life. [] This highlights the need for responsible this compound use and strategies to minimize its runoff into water bodies.

Q8: Are there potential risks associated with this compound residues in food products?

A8: While the residue levels of this compound in wheat grain were found to be lower than the maximum residue limits recommended by the Chinese Ministry of Agriculture [], continuous monitoring of residues in various food products is essential to ensure consumer safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.